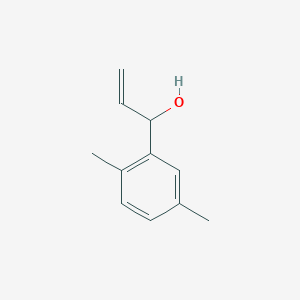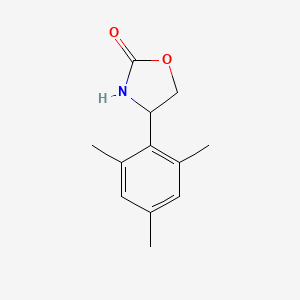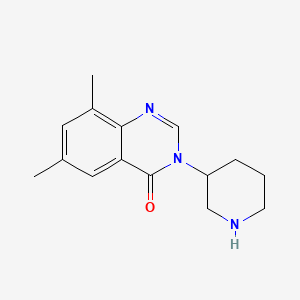
2-Methylphenethylisocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a phenethyl group substituted with a methyl group at the second position. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenethylisocyanide typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base, such as triethylamine, in dichloromethane. This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis of isocyanides, including this compound, can be achieved using more sustainable methods. For example, the dehydration of formamides can be performed under micellar conditions using toluene sulfonyl chloride, sodium hydrogen carbonate, and water. This method is environmentally friendly and avoids the use of toxic reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenethyl derivatives
Aplicaciones Científicas De Investigación
2-Methylphenethylisocyanide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylphenethylisocyanide involves its unique reactivity due to the presence of the isocyano group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isocyanobiphenyl
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Methylphenethylisocyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanides. Its methyl-substituted phenethyl group provides steric and electronic effects that influence its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-(2-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6H,7-8H2,1H3 |
Clave InChI |
SLVAZQHHIHLWHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




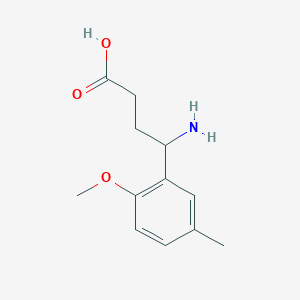
![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
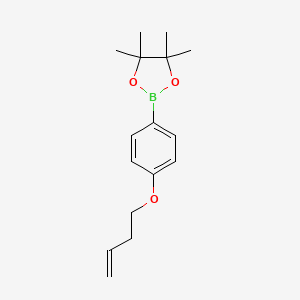
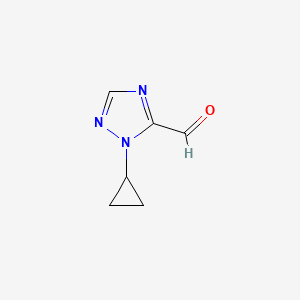
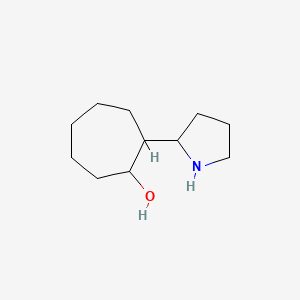


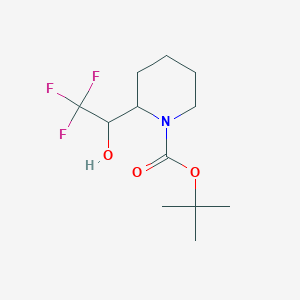
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
